molecular formula C13H18N2O2 B3025351 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one CAS No. 815650-85-2

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one

Cat. No.: B3025351
CAS No.: 815650-85-2
M. Wt: 234.29 g/mol
InChI Key: MVYWUEOILJVYOM-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is a diazepane-derived ketone featuring a phenoxyethyl substituent. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol (calculated from PubChem data) . The compound is commercially available (CAS: 815650-85-2) for research purposes, with suppliers like Santa Cruz Biotechnology offering it at $337–$681 per gram . Structurally, it combines a seven-membered 1,4-diazepane ring with a ketone-linked phenoxy group, making it a versatile scaffold for pharmacological studies.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)11-17-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYWUEOILJVYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219858
Record name 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815650-85-2
Record name 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815650-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with 2-phenoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1,4-diazepane and 2-phenoxyacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 1,4-diazepane is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The 2-phenoxyacetyl chloride is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid).

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activities

Diazepane derivatives exhibit diverse biological activities depending on substituent groups. Key analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents/Modifications Biological Activity/Application Key Findings/Data References
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one Phenoxyethyl ketone Under investigation Commercial availability; no direct activity reported
1-(4-Fluorophenyl)-4-(4-pyrimidinyl-diazepan)butan-1-one Fluorophenyl, pyrimidine Sigma-2 (σ2) receptor ligand 33% yield; Mp 225–230°C; selective σ2 affinity
SYA 013 analogs (e.g., 4-chlorophenyl derivatives) Chlorophenyl, butyrophenone Atypical antipsychotic potential D3/D2 receptor selectivity; low catalepsy
Thienopyrimidine-fused diazepane (Compound 21) Thieno[2,3-d]pyrimidin-4-yl, furan GPR55 receptor antagonist Synthesized via piperazine coupling; IC₅₀ < 100 nM
2-(1,4-Diazepan-1-yl)benzonitrile Benzonitrile D3 dopamine receptor ligand 45% yield; NMR-confirmed structure
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one Dimethylpropanone Surfactant-like properties Oil form; MW 184.28; used in drug delivery
Key Observations:
  • Substituent Impact: Aromatic groups (e.g., fluorophenyl, pyrimidine) enhance receptor binding (e.g., σ2, D3/D2), while alkyl groups (e.g., dimethylpropanone) improve physicochemical properties for drug delivery .
  • Activity Specificity: Thienopyrimidine derivatives exhibit nanomolar antagonism at GPR55 receptors, highlighting the role of fused heterocycles in target selectivity .
Key Observations:
  • Salt Formation : Acidic conditions (e.g., HBr in dioxane) are critical for crystallizing salts, improving stability .
  • Chromatography: Normal-phase chromatography (e.g., 10% MeOH in DCM) is standard for purifying polar diazepane derivatives .

Physicochemical Properties

Physical states and solubility vary with substituents:

Table 3: Physical Properties
Compound Physical State Melting Point (°C) Solubility Insights References
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one Likely oil or solid Not reported Moderate polarity (phenoxy)
Sigma-2 ligand (Compound 4) Crystalline solid 225–230 High polarity (pyrimidine)
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one Oil Not reported Low polarity (alkyl)
Key Observations:
  • State and Stability : Crystalline derivatives (e.g., sigma-2 ligand) exhibit higher thermal stability, while alkyl-substituted analogs remain oils, influencing formulation strategies .

Biological Activity

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . This compound acts as a selective and potent inhibitor of ROCK, disrupting the Rho/ROCK signaling pathway, which is crucial for various physiological functions including the regulation of intraocular pressure.

Mode of Action

By inhibiting ROCK, the compound leads to:

  • Decreased intraocular pressure
  • Increased flow facility in ocular tissues, which may be beneficial for conditions like glaucoma.

Pharmacokinetics

The compound exhibits high intraocular permeability, making it suitable for ocular applications. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems.

Neuroprotective Effects

The compound has been associated with neuroprotective effects in preclinical models. For instance, studies have shown that it can reduce neurodegeneration in models of NMDA-induced damage by modulating receptor activity related to excitotoxicity . The phenoxy group within its structure plays a critical role in enhancing its binding affinity to neuroreceptors.

In Vitro Studies

In vitro assays have demonstrated that 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one exhibits significant activity against various cancer cell lines. For example:

  • IC50 values were reported in studies showing effectiveness against MCF7 breast cancer cells and HT29 colon cancer cells, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have highlighted the importance of the phenoxy moiety in facilitating hydrophobic interactions with target proteins. This structural feature is essential for the compound's high affinity towards specific receptors involved in cancer progression and neurodegeneration .

Summary of Biological Activities

Activity TypeObservationsReference
ROCK InhibitionDecreased intraocular pressure
AntimicrobialPotential against various microbial strains
NeuroprotectiveReduced neurodegeneration in animal models
AnticancerEffective against MCF7 and HT29 cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.